The synthesis of N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step reactions starting from simpler organic precursors.
The specific reaction conditions (temperature, solvent choice, and reaction time) are critical for achieving optimal yields and purity .
The molecular structure of N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can be represented using various structural notations:
CCC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=CC(=C4)C
OGLMRHWMCKJLFA-UHFFFAOYSA-N
The compound exhibits a complex structure featuring multiple rings and functional groups that contribute to its chemical properties and potential biological activity .
N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can participate in several chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action of N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is not fully elucidated but is believed to involve interaction with specific biological targets:
Further studies are required to determine the precise molecular targets and pathways affected by this compound .
The physical properties of N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide include:
Property | Value |
---|---|
Molecular Weight | 404.5 g/mol |
Molecular Formula | |
LogP | 3.4414 |
Polar Surface Area | 68.677 Ų |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
These properties indicate a moderate lipophilicity which may influence its absorption and distribution in biological systems .
N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has potential applications in various fields:
Research into this compound may lead to significant advancements in drug development targeting specific diseases associated with inflammation or microbial infections .
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0